

# Commercial Sourcing and Technical Guidance for Fmoc-D-Hse(Trt)-OH

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## Compound of Interest

Compound Name: Fmoc-D-Hse(Trt)-OH

Cat. No.: B557665

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This technical guide provides a comprehensive overview of the commercial availability and application of N- $\alpha$ -(9-Fluorenylmethyloxycarbonyl)-O-trityl-D-homoserine (**Fmoc-D-Hse(Trt)-OH**), a specialty amino acid derivative crucial for solid-phase peptide synthesis (SPPS). This document offers a summary of potential suppliers, a detailed experimental protocol for its use, and visual diagrams to elucidate the procedural workflow.

## Commercial Suppliers

**Fmoc-D-Hse(Trt)-OH** is a non-standard amino acid derivative and its availability can be limited. The following table summarizes potential commercial sources. Given the specialized nature of this compound, researchers are encouraged to contact these suppliers directly to obtain the most current information on pricing, purity, availability, and to request a Certificate of Analysis. For requirements that cannot be met by off-the-shelf products, custom synthesis is a viable option offered by several companies.

Supplier/Service	Website	Contact Information	Notes
Potential Direct Suppliers			
Alabiochem	--INVALID-LINK--	--INVALID-LINK--, --INVALID-LINK--	A professional biochemical company that offers a range of reagents and custom synthesis services.[1] [2][3][4][5]
Genprice Inc.	--INVALID-LINK--	408-780-0908	A distributor of research reagents.[6] [7]
Custom Synthesis Specialists			
Bachem	--INVALID-LINK--	A leading company specializing in the development and manufacture of peptides and oligonucleotides, offering custom synthesis.[8]	
Thermo Fisher Scientific	--INVALID-LINK--	Provides custom peptide synthesis services using Fmoc solid-phase technology.[9]	

Bio-Synthesis Inc.	--INVALID-LINK--	--INVALID-LINK--	Offers custom peptide synthesis services using both liquid-phase and solid-phase Fmoc chemistry.[10]
Charnwood Discovery	--INVALID-LINK--		Offers both automated and manual solid-phase peptide synthesis.[11]
BOC Sciences	--INVALID-LINK--		Provides custom synthesis of a wide range of amino acid derivatives.[12]

## Experimental Protocol: Incorporation of Fmoc-D-Hse(Trt)-OH in Fmoc-SPPS

The following is a detailed methodology for the incorporation of **Fmoc-D-Hse(Trt)-OH** into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

### 1. Resin Preparation and Swelling:

- Select a suitable resin (e.g., 2-chlorotrityl chloride resin for protected peptide fragments or Rink amide resin for C-terminal amides).
- Place the desired amount of resin in a reaction vessel.
- Wash the resin with N,N-dimethylformamide (DMF) three times.
- Swell the resin in DMF for at least 30-60 minutes at room temperature.[13][14]

### 2. First Amino Acid Loading (if applicable):

- If starting with an unloaded resin, dissolve the first Fmoc-protected amino acid in a mixture of dichloromethane (DCM) and DMF.
- Add N,N-diisopropylethylamine (DIPEA) to the amino acid solution.
- Add the solution to the swollen resin and agitate for 1-2 hours.
- After the coupling, cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride and DIPEA in DMF).

### 3. Fmoc Deprotection:

- After the initial loading or the previous coupling step, wash the resin with DMF (3-5 times).
- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.<sup>[13]</sup> This step is often repeated once.
- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the Fmoc-adduct.
- A colorimetric test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine.

### 4. Coupling of **Fmoc-D-Hse(Trt)-OH**:

- Activation of the Amino Acid:
  - In a separate vial, dissolve 3-5 equivalents of **Fmoc-D-Hse(Trt)-OH** (relative to the resin loading) in DMF.
  - Add 3-5 equivalents of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 6-10 equivalents of a base like DIPEA or 2,4,6-collidine.<sup>[13][15]</sup><sup>[16]</sup>
  - Allow the activation to proceed for a few minutes at room temperature.
- Coupling to the Resin:

- Add the activated **Fmoc-D-Hse(Trt)-OH** solution to the deprotected peptide-resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction completion using a colorimetric test (e.g., Kaiser test should be negative). If the coupling is incomplete, the step can be repeated.
- Washing:
  - After successful coupling, wash the resin with DMF (3-5 times) to remove excess reagents.

#### 5. Chain Elongation:

- Repeat steps 3 (Fmoc Deprotection) and 4 (Coupling) for each subsequent amino acid in the peptide sequence.

#### 6. Cleavage and Global Deprotection:

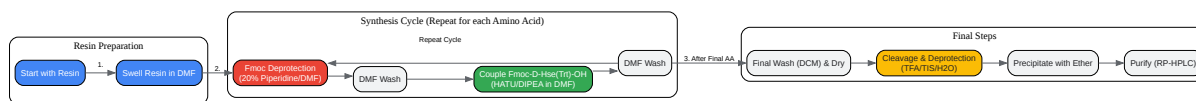
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.
- Prepare a cleavage cocktail. For a trityl-protected residue, a common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).<sup>[17]</sup> TIS acts as a scavenger to prevent the reattachment of the trityl cation to sensitive residues like tryptophan.
- Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide from the filtrate by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the peptide pellet under vacuum.

## 7. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of TFA).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

## Visual Workflow and Signaling Pathway Diagrams

To further clarify the experimental process, the following diagrams have been generated using Graphviz (DOT language).



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Caption: Workflow for the incorporation of **Fmoc-D-Hse(Trt)-OH** in SPPS.

Caption: Orthogonal protection strategy in Fmoc-SPPS.

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